molecular formula C13H21NO B13299813 Butyl[(3-ethoxyphenyl)methyl]amine

Butyl[(3-ethoxyphenyl)methyl]amine

Cat. No.: B13299813
M. Wt: 207.31 g/mol
InChI Key: YDLTUCPVBSONEI-UHFFFAOYSA-N
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Description

Butyl[(3-ethoxyphenyl)methyl]amine is a secondary amine characterized by a butyl group and a 3-ethoxyphenylmethyl group attached to the nitrogen atom. The compound’s structure features a meta-substituted ethoxy group on the aromatic ring, which influences its electronic and steric properties. The straight-chain butyl group contributes to moderate lipophilicity, which may affect solubility and bioavailability.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[(3-ethoxyphenyl)methyl]butan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-5-9-14-11-12-7-6-8-13(10-12)15-4-2/h6-8,10,14H,3-5,9,11H2,1-2H3

InChI Key

YDLTUCPVBSONEI-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=CC=C1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(3-ethoxyphenyl)methyl]amine typically involves the alkylation of 3-ethoxybenzylamine with butyl halides. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction. The reaction can be represented as follows:

3-ethoxybenzylamine+Butyl halideThis compound+Hydrogen halide\text{3-ethoxybenzylamine} + \text{Butyl halide} \rightarrow \text{this compound} + \text{Hydrogen halide} 3-ethoxybenzylamine+Butyl halide→this compound+Hydrogen halide

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and pressures up to 10 atmospheres.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Butyl[(3-ethoxyphenyl)methyl]amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Butyl[(3-ethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. The ethoxyphenyl group enhances its binding affinity to aromatic amino acid residues in proteins, facilitating its biological activity. The pathways involved may include modulation of signal transduction pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts Butyl[(3-ethoxyphenyl)methyl]amine with two structurally related amines:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound C₁₃H₂₁NO 207.31 (calc.) Butyl, 3-ethoxyphenylmethyl Meta-ethoxy; straight alkyl chain
(2-ethoxyphenyl)methylamine C₁₄H₂₃NO 221.34 3-Methylbutyl, 2-ethoxyphenylmethyl Ortho-ethoxy; branched alkyl chain
Benzyl-(1-phenyl-but-3-enyl)-amine C₁₇H₁₉N 237.34 (calc.) Benzyl, 1-phenyl-but-3-enyl Allylic amine; conjugated double bond
Key Observations:

The meta-substituted compound (target amine) may exhibit enhanced electronic donation to the ring without significant steric interference, favoring applications in catalysis or medicinal chemistry.

Alkyl Chain Branching :

  • The 3-methylbutyl (isopentyl) group in the ortho-ethoxy analog increases lipophilicity compared to the straight butyl chain, which could improve membrane permeability but reduce aqueous solubility .

Unsaturation and Reactivity :

  • Benzyl-(1-phenyl-but-3-enyl)-amine (Entry 6a, ) contains a but-3-enyl group, enabling participation in cycloaddition or oxidation reactions. This contrasts with the saturated alkyl chains in the other compounds, highlighting divergent synthetic utility .

Physicochemical and Functional Differences

  • Lipophilicity :
    • Branched alkyl chains (e.g., 3-methylbutyl) typically increase logP values compared to linear chains. For example, (2-ethoxyphenyl)methylamine may have a higher logP than this compound, affecting drug-likeness parameters .
  • Solubility :
    • The meta-ethoxy isomer’s reduced steric bulk may improve solubility in polar solvents relative to its ortho counterpart.
  • Thermal Stability :
    • Allylic amines (e.g., Entry 6a) are prone to thermal degradation due to unsaturation, whereas saturated analogs like the target compound likely exhibit greater stability .

Biological Activity

Butyl[(3-ethoxyphenyl)methyl]amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be classified as an amine derivative with a butyl group and a 3-ethoxyphenyl moiety. Its structure is significant for its interaction with biological targets, particularly in the context of receptor binding and enzyme inhibition.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : It has been suggested that it could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, research on related amine derivatives indicates significant antiproliferative effects against various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves inducing apoptosis and cell cycle arrest.

Case Study: Anticancer Activity in Prostate Cancer Cells

A study investigating the effects of similar compounds revealed that certain derivatives exhibited IC50 values in the low micromolar range against prostate cancer cell lines. These findings suggest that this compound may also possess comparable activity.

CompoundCell LineIC50 (μM)Mechanism
Compound APC3 (Prostate Cancer)5.1Apoptosis induction
Compound BMCF-7 (Breast Cancer)7.6Cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, this compound may exhibit antimicrobial activity. Compounds with similar structures have been shown to possess antibacterial and antifungal properties, making them candidates for developing new antibiotics.

Research Findings on Antimicrobial Effects

Research has demonstrated that certain amine derivatives can inhibit the growth of pathogenic bacteria and fungi, providing a dual therapeutic approach for infections and cancer treatment.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Candida albicans16 μg/mL

Safety and Toxicity Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic use. Preliminary studies suggest a favorable safety profile with low toxicity in vitro; however, further in vivo studies are necessary to confirm these findings.

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